molecular formula C12H11BrN6O2S B2524209 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione CAS No. 476482-16-3

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2524209
CAS No.: 476482-16-3
M. Wt: 383.22
InChI Key: NANRDHMGNGOEQN-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione is a brominated purine derivative with the molecular formula C₁₃H₁₃BrN₆O₂S and a molecular weight of 397.251 . Its structure features a purine core substituted at the 8-position with bromine, a methyl group at the 3-position, and a 2-pyrimidin-2-ylthioethyl moiety at the 7-position. The pyrimidinylthioethyl group introduces sulfur-based interactions and hydrogen-bonding capabilities, which may enhance binding specificity to enzymatic targets compared to simpler purine derivatives.

Properties

IUPAC Name

8-bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN6O2S/c1-18-8-7(9(20)17-12(18)21)19(10(13)16-8)5-6-22-11-14-3-2-4-15-11/h2-4H,5-6H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRDHMGNGOEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 8-Br, 3-CH₃, 7-(2-pyrimidin-2-ylthioethyl) C₁₃H₁₃BrN₆O₂S 397.251 Thioether-linked pyrimidine; bromine enhances electrophilicity
8-Bromo-7-(3-chlorobenzyl)-3-methylpurine-2,6-dione () 8-Br, 3-CH₃, 7-(3-Cl-benzyl) C₁₃H₁₀BrClN₄O₂ 377.60 Lipophilic benzyl group; chloro substitution may hinder solubility
8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione () 8-Br, 3-CH₃, 7-but-2-ynyl C₁₀H₉BrN₄O₂ 297.108 Alkyne group increases rigidity; lower molecular weight
8-Bromo-7-[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]-3-methylpurine-2,6-dione () 8-Br, 3-CH₃, 7-(2-(4,6-(CH₃)₂-pyrimidinylthio)ethyl) C₁₄H₁₅BrN₆O₂S 411.28 Methylated pyrimidine enhances lipophilicity
8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione () 8-Br, 3-CH₃, 7-(2-ethoxyethyl) C₁₀H₁₂BrN₄O₃ 323.14 Ether linkage reduces sulfur-mediated interactions

Key Observations:

  • Substituent Effects : The target compound’s pyrimidinylthioethyl group distinguishes it from analogs with benzyl (), alkyne (), or ether-based () substituents. The sulfur atom in the thioether group enables disulfide bonding and polar interactions, which are absent in ether-linked analogs.
  • Molecular Weight : The target compound has a higher molecular weight (~397) compared to simpler derivatives like the but-2-ynyl analog (~297), likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Pharmacological and Functional Comparisons

Key Observations:

  • Target vs. Caffeine: Unlike caffeine’s methylxanthine structure, the target compound’s bromine and pyrimidinylthioethyl substituents likely shift its activity from adenosine receptors to coagulation or kinase pathways .
  • Metal Complexation : The pyrimidinylthioethyl group in the target compound could facilitate metal coordination (e.g., silver or copper), akin to caffeine-silver complexes (), but this remains unexplored.

Q & A

Basic Question: What are the key synthetic strategies for preparing 8-bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the purine core via cyclization reactions using xanthine derivatives as precursors.
  • Step 2: Bromination at the 8-position using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination .
  • Step 3: Introduction of the 2-pyrimidin-2-ylthioethyl group via nucleophilic substitution or thiol-ene coupling, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like potassium carbonate .
  • Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC with UV detection ensures intermediate purity .

Basic Question: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR verify substitution patterns (e.g., bromine at C8, methyl at N3). For example, the pyrimidinyl thioether group shows distinct aromatic protons at δ 7.8–8.5 ppm in 1H^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed [M+H]+^+ vs. calculated for C13H13BrN6O2SC_{13}H_{13}BrN_6O_2S) .
  • X-ray Crystallography: Resolves regioselectivity ambiguities in substituted purine derivatives .

Advanced Question: How can researchers optimize reaction conditions to improve yields in cross-coupling steps involving pyrimidinyl thioether groups?

Methodological Answer:

  • Catalyst Screening: Transition metals (e.g., Pd or Cu) enhance coupling efficiency. For example, Pd(PPh3_3)4_4 improves regioselectivity in Ullmann-type reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while additives like triethylamine mitigate side reactions .
  • Temperature Control: Maintaining 60–80°C prevents decomposition of heat-sensitive thioether intermediates .

Advanced Question: How should researchers address discrepancies in reported biological activity data for brominated purine derivatives?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., theobromine as a reference xanthine) .
  • Purity Validation: Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., DMF) that may skew bioactivity results .
  • Mechanistic Profiling: Pair in vitro assays with computational docking studies to correlate activity with target binding (e.g., adenosine receptors) .

Basic Question: What are the solubility and formulation challenges for this compound in preclinical studies?

Methodological Answer:

  • Solubility: Limited aqueous solubility (logP ~2.5) necessitates co-solvents like DMSO or cyclodextrin-based formulations .
  • Stability: Protect from light and moisture (store at 2–8°C in sealed vials) to prevent degradation of the thioether bond .

Advanced Question: What experimental designs are recommended for evaluating the compound’s enzyme inhibition potential?

Methodological Answer:

  • Kinetic Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes (e.g., phosphodiesterases) .
  • Dose-Response Curves: Generate IC50_{50} values under varied pH (6.5–7.5) to assess pH-dependent activity .
  • Off-Target Screening: Employ kinase profiling panels to identify unintended interactions .

Advanced Question: How can computational methods predict the regioselectivity of bromination in similar purine scaffolds?

Methodological Answer:

  • DFT Calculations: Model electron density maps to identify electrophilic hotspots (e.g., C8 in purines due to resonance stabilization) .
  • Docking Simulations: Compare brominated vs. non-brominated analogs to predict steric and electronic effects on target binding .

Basic Question: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the thioether bond under acidic conditions; avoid pH <5 .
  • Storage: Lyophilize and store under inert gas (argon) at -20°C to prevent oxidation .

Advanced Question: How can structure-activity relationship (SAR) studies guide further modifications of this compound?

Methodological Answer:

  • Substitution Analysis: Replace the pyrimidinyl group with triazine or pyridyl analogs to assess impact on receptor affinity .
  • Bioisosteric Replacement: Substitute bromine at C8 with chlorine or iodine to modulate steric bulk and electronegativity .

Advanced Question: What strategies resolve regiochemical conflicts in alkylation reactions at N7 vs. N9 positions?

Methodological Answer:

  • Protecting Groups: Use trityl groups to block N9, forcing alkylation at N7 .
  • Reaction Kinetics: Monitor intermediates via LC-MS to identify time-dependent regioselectivity trends .

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